1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate
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Overview
Description
Parishin C is a bioactive compound found in the traditional Chinese medicinal plant, Gastrodia elata Blume. This compound is known for its various biological activities, including neuroprotective and antipsychotic effects . It is a phenolic glucoside and one of the major active ingredients in Gastrodia elata .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parishin C can be extracted from Gastrodia elata using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the compound from the plant extract . The extraction process often involves the use of solvents like acetonitrile and formic acid in a gradient mobile phase . Additionally, the pH of the extraction environment is crucial for maintaining the integrity of parishins, including Parishin C .
Industrial Production Methods
Industrial production of Parishin C typically involves large-scale extraction from Gastrodia elata. The process includes drying the rhizome of the plant, followed by solvent extraction and purification using techniques like HPLC . The quality control of the extracts is ensured by monitoring the pH and other extraction conditions to prevent the degradation of Parishin C .
Chemical Reactions Analysis
Types of Reactions
Parishin C undergoes various chemical reactions, including hydrolysis and oxidation. It is known to be hydrolyzed by β-d-glucosidase, an enzyme that breaks down the compound into its constituent parts .
Common Reagents and Conditions
The hydrolysis of Parishin C typically involves the use of β-d-glucosidase under controlled conditions to ensure the complete breakdown of the compound . Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide under specific conditions to study the oxidative stability of Parishin C .
Major Products Formed
The hydrolysis of Parishin C results in the formation of gastrodin and citric acid . These products are significant as they contribute to the overall pharmacological activity of Gastrodia elata.
Scientific Research Applications
Neuroprotection: Parishin C has shown promising results in protecting against cerebral ischemia-induced brain tissue injury by reducing oxidative stress and inflammatory responses.
Antidepressant Effects: Recent studies have indicated that Parishin C exhibits antidepressant-like effects in mouse models of chronic social defeat stress.
Anti-aging: Parishin C has been found to ameliorate aging phenotypes in mice by regulating gut microbiota and metabolic pathways.
Memory Improvement: Parishin C has been shown to prevent the inhibition of long-term potentiation induced by amyloid-beta oligomers, suggesting its potential in treating Alzheimer’s disease.
Mechanism of Action
Parishin C exerts its effects through various molecular targets and pathways:
Neuroprotection: It inhibits oxidative stress and inflammation, thereby protecting brain tissue from ischemic damage.
Antidepressant Effects: Parishin C modulates neurotransmitter levels and inhibits the activation of the NLRP3 inflammasome, reducing inflammation and depressive-like behaviors.
Anti-aging: The compound regulates the gut microbiota and metabolic pathways, improving overall health and longevity.
Memory Improvement: Parishin C protects NMDA receptor currents from damage induced by amyloid-beta oligomers, thereby improving long-term potentiation.
Comparison with Similar Compounds
. These compounds share similar structures but differ in their specific biological activities and pharmacological effects:
Parishin A: Known for its neuroprotective and anti-inflammatory properties.
Parishin B: Exhibits antioxidant and anti-apoptotic effects.
Parishin E: Similar to Parishin C, it has been studied for its neuroprotective effects.
Parishin C stands out due to its unique combination of neuroprotective, antidepressant, and anti-aging properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C32H40O19 |
---|---|
Molecular Weight |
728.6 g/mol |
IUPAC Name |
2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44) |
InChI Key |
PMVCHAWVCIWVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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